![molecular formula C5H8Br2 B3048963 1,4-Dibromo-2-methyl-2-butene CAS No. 18860-95-2](/img/structure/B3048963.png)
1,4-Dibromo-2-methyl-2-butene
Overview
Description
1,4-Dibromo-2-methyl-2-butene is a chemical compound with the molecular formula C5H8Br2 . It is also known by other names such as 1,4-Dibromo-2-methylbutane and (2E)-1,4-Dibromo-2-methyl-2-butene .
Synthesis Analysis
The synthesis of 1,4-Dibromo-2-methyl-2-butene can be achieved through the dibromination of alkenes . This process involves the use of various catalyst systems and reagents, primarily from bio-derivatives, including ethanol, C4 alcohols, unsaturated alcohols, and tetrahydrofuran . The reaction yields dibromides and α-bromoketones in excellent yields .Molecular Structure Analysis
The molecular structure of 1,4-Dibromo-2-methyl-2-butene consists of a carbon backbone with two bromine atoms attached to the first and fourth carbon atoms, and a methyl group attached to the second carbon atom .Chemical Reactions Analysis
1,4-Dibromo-2-methyl-2-butene can undergo various chemical reactions. For instance, it can participate in E2 elimination reactions, which are bimolecular elimination mechanisms where the reaction rate depends on the concentration of both the substrate and the base . Additionally, it can react with bromine to yield a mixture of products: 3,4-dibromo-2-methyl-1-butene, 3,4-dibromo-3-methyl-1-butene, and 1,4-dibromo-2-methyl-2-butene .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dibromo-2-methyl-2-butene include a molecular weight of 213.898 Da . More detailed physical and chemical properties such as melting point, boiling point, and density may be available from specific suppliers .Scientific Research Applications
Electrophilic Additions to Conjugated Dienes
One of the most striking differences between conjugated dienes and typical alkenes is their behavior in electrophilic addition reactions. For example, Br2 adds to 1,3-butadiene to give a mixture of 3,4-dibromo-1-butene and 1,4-dibromo-2-butene . This reaction involves allylic carbocations as intermediates, which are stabilized by resonance between two forms .
Synthesis of Unsaturated Polytetrahydrofuran
Unsaturated polytetrahydrofuran (UPTHF), a new unsaturated polyether, was synthesized via condensation polymerization of cis-2-butene-1,4-diol and trans-1,4-dibromo-2-butene using potassium hydroxide (KOH) as a catalyst . This process demonstrates the utility of 1,4-Dibromo-2-methyl-2-butene in polymer chemistry.
Synthesis of Functionalized Monomers
Functionalized monomers are used to enhance the properties of synthetic rubbers, either by monopolymerization or copolymerization . The presence of the double bond in 1,4-Dibromo-2-methyl-2-butene makes it a suitable candidate for such applications.
Synthesis of Dibromocyclohexane
1,4-Dibromo-2-methyl-2-butene can be used in the synthesis of trans-1,2-Dibromocyclohexane . This compound has potential applications in various chemical reactions due to its cyclohexane ring and bromine substituents.
Synthesis of Dibromobutane
1,4-Dibromo-2-methyl-2-butene can also be used in the synthesis of 1,4-Dibromobutane . This compound is a useful reagent in organic synthesis, particularly in reactions involving nucleophilic substitution.
Synthesis of Dibromobutane
1,4-Dibromo-2-methyl-2-butene can be used to investigate the metabolism of two halopropanes: 1,3-dichloropropane and 2,2-dichloropropane . This highlights its potential use in biochemical research.
properties
IUPAC Name |
(E)-1,4-dibromo-2-methylbut-2-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c1-5(4-7)2-3-6/h2H,3-4H2,1H3/b5-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICPKHPJQJZCFP-GORDUTHDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCBr)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CBr)/CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031493 | |
Record name | 2-Butene, 1,4-dibromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butene, 1,4-dibromo-2-methyl- | |
CAS RN |
18860-95-2 | |
Record name | 2-Butene, 1,4-dibromo-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018860952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butene, 1,4-dibromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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